molecular formula C10H17N B082074 2-Aminoadamantane CAS No. 13074-39-0

2-Aminoadamantane

Cat. No.: B082074
CAS No.: 13074-39-0
M. Wt: 151.25 g/mol
InChI Key: QZWNXXINFABALM-UHFFFAOYSA-N
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Description

2-Adamantanamine, also known as adamantan-2-amine, is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by its unique cage-like structure, which imparts significant stability and rigidity. The molecular formula of 2-Adamantanamine is C10H17N, and it is commonly used in various chemical and pharmaceutical applications due to its structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Adamantanamine can be synthesized through several methods. One common method involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form 2-Adamantanamine . Another method involves the direct amination of adamantane using ammonia or amines under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, 2-Adamantanamine is often produced through the catalytic hydrogenation of 2-nitroadamantane, followed by reduction with hydrogen in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Adamantanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, and other nucleophiles.

Major Products:

Scientific Research Applications

Recent Research Findings

Recent studies have highlighted the efficacy of 2-aminoadamantane derivatives against SARS-CoV-2:

  • In vitro Studies : Derivatives such as 3F4 demonstrated an inhibitory concentration (IC50) as low as 0.32 µM against SARS-CoV-2 in Vero cells, significantly lower than that of standard aminoadamantane (39.71 µM) .
  • In vivo Efficacy : In BALB/cJ mice models, the antiviral activity of 3F4 was confirmed to be superior to that of traditional aminoadamantane compounds .
CompoundIC50 (µM)Cell LineActivity
Aminoadamantane39.71Vero CCL-81Moderate
3F40.32Vero CCL-81High
3F50.44Vero CCL-81High
3E101.28Vero CCL-81High

Case Studies

  • Parkinson’s Disease : Patients treated with amantadine (an aminoadamantane) showed improved symptoms and reduced fatigue associated with Parkinson’s disease .
  • Pain Management : Preclinical trials indicated that this compound exhibited analgesic properties in rodent models without the side effects typical of opioid medications .

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various methods, including catalytic amidation techniques that yield high purity and scalability . Its unique properties make it a valuable building block in pharmaceutical chemistry for developing new drug delivery systems and therapeutic agents.

Comparison with Similar Compounds

    1-Adamantanamine: Similar structure but with the amino group at the 1-position.

    2-Adamantanol: The hydroxyl derivative of 2-Adamantanamine.

    2-Adamantanone: The ketone derivative.

Uniqueness: 2-Adamantanamine is unique due to its specific position of the amino group, which imparts different chemical reactivity and biological activity compared to its isomers. Its cage-like structure also provides significant stability, making it a valuable compound in various applications .

Biological Activity

2-Aminoadamantane, a derivative of adamantane, has garnered attention in recent years due to its diverse biological activities, particularly in the context of antiviral properties and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Antiviral Properties

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against SARS-CoV-2. Research indicates that these compounds exhibit low cytotoxicity and significant antiviral activity, with the following key findings:

  • Inhibitory Concentration (IC50) : The IC50 value for this compound was found to be 39.71 µM in Vero CCL-81 cells. Notably, several derivatives demonstrated much lower IC50 values:
    • Compound 3F4: 0.32 µM
    • Compound 3F5: 0.44 µM
    • Compound 3E10: 1.28 µM .
  • Mechanism of Action : The antiviral activity was confirmed through transmission electron microscopy, which showed a reduction in cytopathic effects caused by SARS-CoV-2, such as vacuolization and cytoplasmic projections. Additionally, there was a notable decrease in viral particles adhering to cell membranes and within viral factories post-treatment with derivative 3F4 .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases:

  • Enzyme Inhibition : Compounds derived from aminoadamantanes have been shown to selectively inhibit butyrylcholinesterase (BChE) and block NMDA receptors containing NR2B subunits. This inhibition is believed to contribute to their protective effects against neuronal death under conditions of calcium overload .
  • Mitochondrial Function : Studies indicate that certain aminoadamantane conjugates can enhance mitochondrial function by increasing mitochondrial membrane potential and reducing amyloid-beta peptide accumulation, which is crucial for neuroprotection .

Comparative Efficacy

The efficacy of this compound compared to other antiviral agents has been documented in various clinical trials. A meta-analysis involving chronic hepatitis C patients revealed that while aminoadamantanes had lower rates of serious adverse events compared to ribavirin, they were less effective in achieving sustained virological responses:

Outcome Aminoadamantanes Ribavirin Relative Risk (RR) Quality of Evidence
All-cause mortality or liver-related morbidity0%0%RR 0.98 (0.00 to 248.89)Very Low
Adverse events47 per 100086 per 1000RR 0.56 (0.27 to 1.16)Very Low
Failure of sustained virological response206/216 (96%)176/211 (84%)RR 1.14 (1.07 to 1.22)Low
Failure of end-of-treatment virological response678 per 1000816 per 1000RR 1.20 (1.05 to 1.36)Low

This table illustrates the comparative outcomes between aminoadamantanes and ribavirin across several critical treatment metrics .

Case Study on SARS-CoV-2

In a controlled study involving BALB/cJ mice infected with a mouse-adapted strain of SARS-CoV-2, the derivative compound 3F4 exhibited robust antiviral activity, outperforming both standard aminoadamantane and other derivatives tested . This highlights the potential applicability of these compounds in developing therapeutic strategies against emerging viral threats.

Neurodegenerative Disease Models

Another study focused on the neuroprotective effects of aminoadamantane derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function and reduced neuroinflammation markers when treated with specific derivatives . These findings suggest that further exploration into the mechanisms underlying these effects could lead to novel treatment options for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-aminoadamantane derivatives?

  • Methodological Answer : this compound derivatives are synthesized via alkylation or substitution reactions at the amino group (position 2). For example, primary amines (e.g., 1a-e) and N-ethyl substituted derivatives (1f-i) are synthesized by reacting this compound with alkyl halides or carbonyl compounds under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Triplicate experiments with ±SEM are recommended for reproducibility .

Q. How should researchers handle and store this compound hydrochloride to ensure stability?

  • Methodological Answer : Store this compound hydrochloride in sealed, light-resistant containers at 2–8°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) for long-term storage. Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact. Contaminated waste must be disposed of via approved chemical waste protocols .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Bloodstream form Trypanosoma brucei assays are common for testing trypanocidal activity. IC50 and IC90 values are calculated using dose-response curves from triplicate experiments. For neuropharmacological studies, gene expression profiling (e.g., cDNA macroarrays) in rodent brains after administration can identify pharmacologically relevant targets (e.g., GAT3 and CARBH genes) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in IC50 values (e.g., between T. brucei and analgesic studies) may arise from differences in assay conditions (e.g., pH, cell lines) or derivative substituents. Researchers should:

  • Standardize experimental parameters (e.g., pH 7.4 for T. brucei).
  • Perform comparative studies using identical derivatives (e.g., Hemantane vs. Amantadine).
  • Use statistical tools (e.g., ANOVA) to assess significance across datasets .

Q. What strategies optimize the structure-activity relationship (SAR) of this compound derivatives for neurological applications?

  • Methodological Answer :

  • Side-chain modification : Introduce monoterpene fragments or alkyl groups to enhance blood-brain barrier permeability.
  • Chiral centers : Evaluate enantiomers (e.g., (2R)- vs. (2S)-isomers) for differential receptor binding.
  • Pharmacophore modeling : Use computational tools to predict interactions with NMDA receptors or dopamine transporters.
    In vivo validation in rodent pain models (e.g., visceral pain) is critical .

Q. How can gene expression data from this compound studies be systematically analyzed?

  • Methodological Answer :

  • Macroarray hybridization : Use platforms like Atlas™ cDNA arrays to screen 588+ genes.
  • qRT-PCR validation : Confirm expression changes in key genes (e.g., GAT3).
  • Pathway analysis : Tools like DAVID or KEGG map affected pathways (e.g., neurotransmitter transport).
  • Dose-response correlation : Link gene expression changes to behavioral outcomes (e.g., anxiolytic effects) .

Properties

IUPAC Name

adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNXXINFABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10523-68-9 (hydrochloride)
Record name 2-Aminoadamantane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90156707
Record name 2-Aminoadamantane
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-39-0
Record name 2-Aminoadamantane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Aminoadamantane
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Record name 2-aminoadamantane
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Synthesis routes and methods

Procedure details

The hygroscopic white solid 2-adamantylamine was prepared by dissolving 2-adamantylamine•HCl (Aldrich) in H2O/NaOH, extracting with methylene chloride, drying with MgSO4, filtering, and rotary evaporating. This reagent (500 mg) was dissolved in methylene chloride (20 mL), put on ice, and acetic anhydride (˜5 equiv.) added dropwise. The reaction was left to run overnight, and worked up by addition of sodium bicarbonate solution, and extraction with MeCl2. The solution was washed twice with H2O and dried with MgSO4. The white crystalline product looked clean by TLC (50% CH2Cl2/EtOAc, imaged with paraanisaldehyde, rf˜0.25) and NMR without further purification. 1H NMR (CDCl3): δ 1.62–1.90 (m's, 15H), 4.05 (br's, —CH3), 5.82 (br's, N—H, amide).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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